N-苄基-1-甲氧基-N-(甲氧基甲基)甲胺

描述

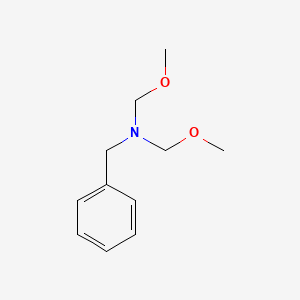

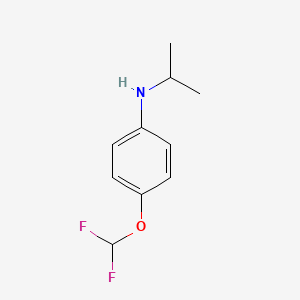

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine, also known as N,N-bis(methoxymethyl)-1-phenylmethanamine, is a chemical compound with the molecular formula C11H17NO2 . It has a molecular weight of 195.26 g/mol .

Synthesis Analysis

The synthesis of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine has been reported in the literature . It has been used as an azomethine ylide equivalent in the formation of pyrrolidines .Molecular Structure Analysis

The molecular structure of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine consists of a benzyl group attached to a methoxy and methoxymethyl group . The InChI string isInChI=1S/C11H17NO2/c1-13-9-12(10-14-2)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 . Chemical Reactions Analysis

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine has been used in the formation of azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters affording N-benzyl substituted pyrrolidines .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine include a molecular weight of 195.26 g/mol, a topological polar surface area of 21.7 Ų, and a complexity of 129 . The compound has a rotatable bond count of 6 and a hydrogen bond acceptor count of 3 .科学研究应用

神经阻断剂活性

研究探索了苯甲酰胺的神经阻断剂活性,包括 N,N-二取代乙二胺的衍生物,以用于治疗精神病的潜在用途。一项研究发现,某些苯甲酰胺表现出有效的抗精神病活性,表明其作为治疗精神病的副作用更少的药物的潜力(Iwanami et al., 1981)。

转运蛋白中的结合亲和力和选择性

一系列甲氧基乙基的苄基哌啶类似物被检查其与各种转运蛋白结合的能力,包括多巴胺转运蛋白 (DAT)、血清素转运蛋白 (SERT) 和去甲肾上腺素转运蛋白 (NET)。一些类似物对 DAT 表现出高亲和力和对 SERT 和 NET 的选择性,表明它们在神经学研究或治疗中的潜在应用(Greiner et al., 2003)。

5-HT6 受体拮抗剂活性

N1-苯磺酰格拉明和相关化合物被确定为 5-HT6 拮抗剂的新类别,表明它们在神经药理学和血清素受体研究中的潜在应用(Pullagurla et al., 2003)。

受体结合位点的空间耐受性

使用 9-氨基甲基-9,10-二氢蒽(AMDA)类似物探索了受体结合位点的空间耐受性,提供了对受体-配体相互作用和新治疗剂的潜在设计的见解(Shah et al., 2010)。

细胞毒活性

一系列 N-苄基-1-(5-芳基-1,3,4-恶二唑-2-基)-1-(1H-吡咯-2-基)甲胺对各种癌细胞系表现出细胞毒活性,表明它们在癌症研究和治疗中的潜力(Ramazani et al., 2014)。

血清素 5-HT1A 受体偏向激动剂

N-苄基-1-甲氧基-N-(甲氧基甲基)甲胺的新衍生物被设计为血清素 5-HT1A 受体的偏向激动剂。这些化合物在初步研究中表现出强大的抗抑郁样活性,表明在抗抑郁药物的开发中具有潜力(Sniecikowska et al., 2019)。

法医毒理学中的分析表征

探索了生物活性 N-苄基取代苯乙胺和甲氧基色胺的分析表征,为法医毒理学和对新型精神活性物质的理解提供了有价值的数据(Brandt et al., 2015)。

安全和危害

未来方向

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine has potential applications in the synthesis of pyrrolidine derivatives, which could be used as novel sodium channel blockers for the treatment of ischemia-related diseases .

Relevant Papers The compound has been cited in reputable papers and has been used in the practical, large-scale synthesis of chiral pyrrolidines .

作用机制

Target of Action

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine is a synthetic compound that primarily targets azomethine ylides . Azomethine ylides are 1,3-dipoles that play a crucial role in organic synthesis .

Mode of Action

The compound interacts with its targets by forming azomethine ylides, which readily undergo [3+2] cycloaddition . This interaction results in the formation of N-benzyl substituted pyrrolidines . The compound has also been used in asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cycloaddition reaction pathway . The downstream effects of this pathway include the formation of functionalized N-heterocycles .

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may have good absorption and distribution characteristics

Result of Action

The primary result of the compound’s action is the formation of N-benzyl substituted pyrrolidines . These are used in the synthesis of various organic compounds. Additionally, the compound has been used to synthesize chiral pyrrolidines .

Action Environment

The action of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and light , suggesting that its stability, efficacy, and action could be affected by these factors. Furthermore, the compound reacts with aqueous acid , indicating that pH could also influence its action.

属性

IUPAC Name |

N,N-bis(methoxymethyl)-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-9-12(10-14-2)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQPATSTAMCYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(CC1=CC=CC=C1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)

![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)

![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)

![4-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B3076891.png)

![3-{[(4-Fluorophenyl)methyl]amino}benzamide](/img/structure/B3076906.png)